(3,5-Dibromophenyl)methanamine
Description
(3,5-Dibromophenyl)methanamine is a halogenated aromatic amine with the molecular formula C₇H₇Br₂N and a molecular weight of 289.95 g/mol. It consists of a benzylamine backbone substituted with bromine atoms at the 3- and 5-positions of the phenyl ring. This compound is primarily used as a building block in organic synthesis and pharmaceutical research due to its electron-withdrawing bromine substituents, which enhance stability and influence reactivity.
Properties
IUPAC Name |
(3,5-dibromophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXPHDTYBGZDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,5-Dibromophenyl)methanamine can be synthesized through several methods. One common approach involves the bromination of phenylmethanamine using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods
In industrial settings, the production of (3,5-Dibromophenyl)methanamine may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding phenylmethanamine.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenylmethanamine.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(3,5-Dibromophenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dibromophenyl)methanamine involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Halogen-Substituted Analogues
- (3,5-Dichlorophenyl)methanamine Derivatives: Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride (C₁₀H₁₂Cl₃N, MW: 260.57 g/mol) replaces bromine with chlorine and introduces a cyclopropyl group. Chlorine’s lower atomic weight reduces molecular mass compared to bromine, while maintaining strong electron-withdrawing effects. [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine (C₈H₇Cl₂F₂NO, MW: 266.05 g/mol): The addition of a difluoromethoxy group increases lipophilicity and metabolic stability, making it relevant in agrochemical and drug design .
(2,5-Dibromophenyl)(3,5-difluorophenyl)methanamine (C₁₃H₉Br₂F₂N, MW: 377.02 g/mol): This compound combines bromine and fluorine substituents, balancing electron withdrawal (Br) with moderate electronegativity (F). Fluorine’s small size may improve bioavailability compared to bulkier halogens .
Methoxy-Substituted Analogues
- (3,5-Dimethoxyphenyl)methanamine (C₉H₁₃NO₂, MW: 167.21 g/mol): Methoxy groups are electron-donating, increasing the amine’s basicity compared to brominated analogues. Its hydrochloride salt (90% yield) exhibits distinct NMR shifts (δ 6.74 ppm for aromatic protons) .
- (2,4,6-Trimethoxyphenyl)methanamine (C₁₀H₁₅NO₃, MW: 197.23 g/mol): The symmetric trimethoxy substitution enhances solubility in polar solvents but reduces reactivity in electrophilic substitutions. Classified as hazardous (H302, H315) due to skin/eye irritation risks .
Biological Activity
(3,5-Dibromophenyl)methanamine, with the molecular formula CHBrN and a molecular weight of 264.95 g/mol, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
The compound exhibits notable reactivity due to its bromine substituents, which can influence its binding affinity and overall biological activity. It is believed that (3,5-Dibromophenyl)methanamine interacts with biological targets primarily through covalent bonding, disrupting normal cellular processes. This mode of action is similar to other compounds in its class, which often show significant biological effects at low concentrations.
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of (3,5-Dibromophenyl)methanamine and its derivatives. A study indicated that a related compound exhibited significant antibacterial activity against several Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for this compound were comparable to commonly used antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 1 |
| Staphylococcus aureus | 1 |
| Campylobacter jejuni | 2 |
| Pseudomonas aeruginosa | 4 |
| Streptococcus pneumoniae | 8 |
| Listeria monocytogenes | 8 |
These findings suggest that (3,5-Dibromophenyl)methanamine could serve as a lead compound for developing new antibacterial agents.
Cancer Research
In addition to antimicrobial properties, (3,5-Dibromophenyl)methanamine has been investigated for its anticancer potential. The aforementioned study involving gold complexes revealed that the compound's derivatives could effectively target cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for therapeutic applications.
Case Studies
- Anticancer Activity : A study explored the effects of gold complexes with 3,5-dibromophenyl substituents on ovarian cancer cells. The results demonstrated significant cytotoxicity at low concentrations, indicating potential for further development in cancer therapeutics.
- Antimicrobial Efficacy : Another research project focused on the synthesis of derivatives based on the dibromophenyl structure. These compounds were tested against various bacterial strains and showed promising results comparable to existing antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
